molecular formula C6H10O B13928540 1-Allylcyclopropanol CAS No. 87234-30-8

1-Allylcyclopropanol

Cat. No.: B13928540
CAS No.: 87234-30-8
M. Wt: 98.14 g/mol
InChI Key: RHWAZBHLVGJNTH-UHFFFAOYSA-N
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Description

1-(2-Propen-1-yl)cyclopropanol is an organic compound characterized by a cyclopropane ring substituted with a hydroxyl group and a propenyl group This compound falls under the category of cycloalkanols, which are known for their unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Propen-1-yl)cyclopropanol can be synthesized through several methods. One common approach involves the reaction of alkenyl 1,2-bis(boronates) with a suitable reagent to form the cyclopropane ring. The Simmons-Smith reaction is often employed for this purpose, where a zinc-copper couple is used to facilitate the cyclopropanation of alkenes .

Industrial Production Methods: Industrial production of 1-(2-Propen-1-yl)cyclopropanol typically involves large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of catalysts such as palladium or nickel can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Propen-1-yl)cyclopropanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclopropyl alcohols.

    Substitution: The propenyl group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Propen-1-yl)cyclopropanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(2-Propen-1-yl)cyclopropanol involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain can facilitate reactions with nucleophiles, leading to the formation of various intermediates. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

87234-30-8

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

1-prop-2-enylcyclopropan-1-ol

InChI

InChI=1S/C6H10O/c1-2-3-6(7)4-5-6/h2,7H,1,3-5H2

InChI Key

RHWAZBHLVGJNTH-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CC1)O

Origin of Product

United States

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